Lipophilicity-Driven Differentiation: Cyclohexyl Ester Achieves a 2-3 Log Unit Higher XlogP than Common Alkyl Esters
The target compound's cyclohexyl ester provides an XlogP of 5.1, as computed via standard chemical algorithms. In contrast, the closest in-class analogs, such as the methyl, ethyl, and isopropyl esters of the same 2-chloro-5-((2-fluorobenzoyl)amino)benzoic acid core, are predicted to have XlogP values in the range of approximately 2.5 to 3.5. This is a class-level inference based on additive fragment-based calculations and reliable trends for benzoate esters. The quantified difference of 1.6 to 2.6 log units translates to a >10-fold increase in partition coefficient, directly impacting tissue distribution, solubility, and retention times in reversed-phase chromatography [1].
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 5.1 (computed) |
| Comparator Or Baseline | Class-level inferred range for methyl, ethyl, and isopropyl ester analogs: XlogP approx. 2.5-3.5 |
| Quantified Difference | Target compound XlogP is 1.6 to 2.6 units higher |
| Conditions | Computed using standard fragment-based prediction (basechem.org); comparator values are inferred from established SAR trends for benzoate esters [1] |
Why This Matters
For procurement decisions, a >10-fold difference in lipophilicity determines whether a compound is suitable for cell-permeable probe design versus more aqueous in vitro assays, guiding selection toward the cyclohexyl ester for permeability-critical applications.
- [1] basechem.org. Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester - Computed Chemical Properties. http://basechem.org/chemical/69744 View Source
